molecular formula C₂₂H₃₄O₆ B1162845 5-Hydroxy-5-methylhexyl Phthalate

5-Hydroxy-5-methylhexyl Phthalate

Cat. No.: B1162845
M. Wt: 394.5
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-5-methylhexyl Phthalate is a biochemical metabolite relevant to environmental and toxicological research. It is identified as a metabolite of Dibutyl phthalate (DBP), a compound widely used in various consumer products . Research into phthalate metabolites like this one is critical for understanding human exposure and the biological fate of phthalates. Studies often focus on metabolites to develop more accurate biomarkers for exposure assessment, as they can provide a more selective measure than their parent compounds . This product is supplied with a high purity level of 98% . As a fine chemical for laboratory use, it should be stored at 2-8°C, protected from air and light . This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures. It is strictly prohibited for personal use.

Properties

Molecular Formula

C₂₂H₃₄O₆

Molecular Weight

394.5

Origin of Product

United States

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Hydroxy 5 Methylhexyl Phthalate

Chromatographic-Mass Spectrometric Techniques for Trace Analysis

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of 5-Hydroxy-5-methylhexyl Phthalate (B1215562). This powerful combination allows for the separation of the analyte from other components in a sample, followed by its unambiguous identification and quantification based on its mass-to-charge ratio.

UHPLC-MS/MS is a widely adopted technique for the analysis of phthalate metabolites, including 5-Hydroxy-5-methylhexyl Phthalate, in biological samples like urine and serum. nih.govresearchgate.netresearchgate.net This method offers high resolution and sensitivity, enabling the detection of trace amounts of the target compound. nih.govmdpi.com The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring specific precursor-to-product ion transitions, which minimizes interference from the sample matrix. uq.edu.aunih.gov The rapid analysis times associated with UHPLC improve sample throughput, a significant advantage in large-scale biomonitoring studies. nih.gov

Key Features of UHPLC-MS/MS Methods:

High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), often in the sub-nanogram per milliliter range. nih.gov

High Specificity: Multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) provides a high degree of confidence in compound identification. uq.edu.au

Speed: The use of smaller particle size columns in UHPLC allows for faster separations compared to traditional HPLC.

A study detailing the simultaneous analysis of multiple phthalate metabolites reported a linear range for quantification and low limits of detection, demonstrating the robustness of UHPLC-MS/MS for these analytes. uq.edu.au

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the determination of phthalate metabolites. nih.gov While some methods require a derivatization step to increase the volatility and thermal stability of polar analytes like this compound, recent advancements have focused on direct analysis to simplify sample preparation. nih.govresearchgate.net GC-MS provides excellent chromatographic separation and mass spectral data for confident identification. researchgate.net

For quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity by focusing the mass spectrometer on specific ions characteristic of the analyte. nih.gov

Table 1: Comparison of Chromatographic-Mass Spectrometric Techniques

TechniquePrincipleAdvantagesConsiderations
UHPLC-MS/MSSeparation by liquid chromatography followed by mass analysis of precursor and product ions.High sensitivity and specificity, suitable for non-volatile and thermally labile compounds, high throughput. researchgate.netuq.edu.aunih.govMatrix effects can influence ionization efficiency. nih.gov
GC-MSSeparation of volatile compounds by gas chromatography followed by mass analysis.Excellent separation efficiency, provides detailed mass spectra for identification. nih.govresearchgate.netMay require derivatization for polar analytes, not suitable for thermally labile compounds. researchgate.net

To achieve the highest level of accuracy in quantification, isotope dilution mass spectrometry is the gold standard. nih.govuq.edu.au This method involves adding a known amount of a stable isotope-labeled internal standard of the analyte (e.g., ¹³C-labeled this compound) to the sample at the beginning of the analytical process. isotope.com Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes and is detected by the mass spectrometer. nih.govnih.govnih.gov Any sample loss during preparation and analysis affects both the analyte and the standard equally, allowing for precise correction and highly accurate quantification. nih.gov

Optimized Sample Preparation Protocols for Complex Matrices in Research

The analysis of this compound in complex biological matrices such as urine and serum necessitates thorough sample preparation to remove interferences and concentrate the analyte. nih.govresearchgate.netcdc.gov

In the body, phthalate metabolites, including this compound, are often conjugated with glucuronic acid to facilitate their excretion. nih.govacs.org To measure the total concentration of the metabolite, these conjugates must be cleaved through a process called enzymatic deconjugation. nih.govcdc.gov This is typically achieved by treating the sample with a β-glucuronidase enzyme. uq.edu.aucdc.gov The choice of enzyme and the optimization of incubation conditions (e.g., pH, temperature, and time) are critical to ensure complete hydrolysis of the conjugated forms without degrading the target analyte. cdc.gov

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of phthalate metabolites from biological samples. nih.govresearchgate.net It involves passing the sample through a sorbent bed that retains the analytes of interest while allowing interfering substances to pass through. sigmaaldrich.comnih.gov The retained analytes are then eluted with a small volume of solvent. researchgate.net

Modern SPE methods often utilize automated systems for increased throughput and reproducibility. researchgate.net Various sorbent chemistries are available, and the choice depends on the properties of the analyte and the sample matrix. For phthalate metabolites, reversed-phase sorbents like C18 are commonly employed. sigmaaldrich.com

Methodological Considerations for Minimizing Laboratory Contamination

The ubiquitous nature of phthalates in laboratory environments presents a significant challenge for the trace analysis of their metabolites, including this compound. Background contamination can easily lead to false-positive results or artificially inflated concentrations. Therefore, a systematic approach to identifying and mitigating contamination sources is paramount.

Phthalates are commonly used as plasticizers to impart flexibility and durability to a wide range of plastic products. nih.gov Many of these products are prevalent in a typical laboratory setting. Contamination can be introduced at various stages of the analytical process, from sample collection and preparation to instrumental analysis. thermofisher.com Common sources include plastic consumables like pipette tips, syringes, and filter holders, which can leach phthalates into samples and solvents. nih.govnih.govannualreviews.org Solvents themselves, such as methylene (B1212753) chloride, ethyl acetate, and acetone (B3395972), can be a significant source of phthalate contamination if not of sufficient purity. nih.gov Other often-overlooked sources include deionized water systems with plastic components, laboratory air and dust, and even recycled paper products used for sample storage. nih.govepa.gov

To address these challenges, a multi-faceted strategy is required. This involves the careful selection of laboratory equipment, rigorous cleaning procedures, and the use of high-purity reagents. Whenever possible, glass and stainless steel should be used in place of plastic. thermofisher.com When plastic consumables are unavoidable, it is advisable to select products specifically marketed as phthalate-free. researchgate.netiaea.org All glassware should be scrupulously cleaned, which may involve rinsing with high-purity solvents like acetone and hexane, followed by baking at high temperatures to volatilize any residual organic contaminants. thermofisher.comscbt.com Similarly, solvents should be of high purity (e.g., pesticide grade) or redistilled in the laboratory to remove phthalate impurities. epa.gov

A proactive approach to minimizing contamination also includes maintaining a clean laboratory environment to reduce airborne particles and dust, and using phthalate-free materials for sample storage, such as wrapping samples in aluminum foil. epa.gov Regular analysis of procedural blanks is a critical quality control measure to monitor the background levels of phthalates and ensure that the implemented contamination control strategies are effective.

Table 1: Common Sources of Phthalate Contamination in the Laboratory and Recommended Mitigation Strategies

Contamination SourceExamplesMitigation Strategy
Plastic Consumables Pipette tips, syringes, filter holders, sample vials, gloves. nih.govnih.govannualreviews.orgUse glass or stainless steel alternatives where possible. thermofisher.com Select consumables certified as "phthalate-free". researchgate.netiaea.org Pre-rinse consumables with high-purity solvent.
Solvents and Reagents Methylene chloride, ethyl acetate, acetone, water. nih.govUse high-purity, pesticide-grade, or redistilled solvents. epa.gov Utilize HPLC-grade water from systems with minimal plastic components. epa.gov
Laboratory Environment Dust, airborne particles, flooring materials, paints, adhesives. nih.govepa.govMaintain a clean and dust-free laboratory. Regularly wipe down surfaces. Avoid using products containing soft PVC. epa.gov
Sample Storage Plastic bags, containers made from recycled materials, Parafilm®. nih.govepa.govStore samples in glass containers with PTFE-lined caps. Wrap samples in aluminum foil for storage. epa.gov
Instrumentation Tubing (e.g., in HPLC systems), septa, O-rings. nih.govUse phthalate-free tubing (e.g., PEEK, stainless steel). Regularly replace consumable parts of the instrument.

Development of Reference Materials and Interlaboratory Validation Studies

The development and use of certified reference materials (CRMs) and the participation in interlaboratory validation studies are cornerstones of quality assurance in analytical chemistry. These elements are essential for validating analytical methods, ensuring the accuracy and comparability of data between different laboratories, and establishing metrological traceability.

Currently, commercially available certified reference materials specifically for this compound are not widely advertised. However, standards for other phthalate metabolites, such as those for di(2-ethylhexyl) phthalate (DEHP) like mono-(2-ethyl-5-hydroxyhexyl) phthalate, are available and can serve as a starting point for method development. isotope.com The process of developing a new CRM is a rigorous one, involving the preparation of a stable and homogeneous material, followed by characterization by multiple independent and validated analytical methods. nih.govnih.govwrc.org.za

For an emerging contaminant like this compound, the establishment of a dedicated CRM and the organization of specific interlaboratory studies would be a significant step forward. The development of a CRM would typically involve synthesizing the pure compound, ensuring its stability, and then preparing a matrix-matched reference material (e.g., in urine or serum) with a certified concentration. The certification process would necessitate a collaborative effort involving multiple laboratories using highly accurate methods like isotope dilution mass spectrometry. nih.govwrc.org.za

Table 2: Key Stages in the Development of a Certified Reference Material (CRM)

StageDescription
Candidate Material Selection & Preparation Synthesis of the pure substance or selection of a suitable matrix (e.g., soil, polymer, biological fluid) containing the analyte. nih.govnih.gov
Homogeneity Testing Assessment of the uniformity of the analyte concentration throughout the batch of the candidate material to ensure that each unit is representative of the whole.
Stability Testing Evaluation of the analyte's stability in the CRM under specified storage and transport conditions over time.
Characterization & Value Assignment Determination of the analyte's concentration and its associated uncertainty using one or more highly accurate and precise analytical methods, often in an interlaboratory comparison. nih.govwrc.org.za
Certification and Documentation Issuance of a certificate that provides the certified value, its uncertainty, a statement of metrological traceability, and instructions for use.

Table 3: Essential Components of an Interlaboratory Validation Study

ComponentDescription
Study Coordinator An independent body responsible for planning, organizing, and evaluating the study.
Test Material A homogeneous and stable sample containing the analyte of interest, distributed to all participating laboratories.
Participating Laboratories A group of laboratories that analyze the test material using their routine analytical methods.
Data Collection and Analysis The coordinator collects the results from all laboratories and performs a statistical analysis to assess parameters like the mean, standard deviation, and interlaboratory reproducibility. epa.gov
Performance Evaluation Each laboratory's performance is evaluated based on their deviation from the assigned value of the test material.
Final Report A comprehensive report summarizing the study design, the results, the statistical analysis, and the overall performance of the participating laboratories.

Research on Biotransformation Pathways and Metabolic Fates of Parent Phthalates Yielding 5 Hydroxy 5 Methylhexyl Phthalate

Phase I Oxidative Metabolism and Formation of 5-Hydroxy-5-methylhexyl Phthalate (B1215562)

Phase I metabolism of phthalates primarily involves hydrolysis and oxidation. Long-chain phthalates, in particular, undergo oxidation and hydroxylation to facilitate their eventual elimination from the body as conjugated compounds. mdpi.com

Formation from Di(5-methylhexyl) phthalate (DMHP) in Mammalian Models

While specific studies detailing the metabolic pathway of Di(5-methylhexyl) phthalate (DMHP) to 5-Hydroxy-5-methylhexyl Phthalate in mammalian models are not extensively documented in the provided search results, the general metabolic scheme for long-chain phthalates suggests a two-step process. First, DMHP would be hydrolyzed by esterases or lipases to form its monoester, Mono(5-methylhexyl) phthalate. Subsequently, this monoester would undergo oxidative metabolism, where a hydroxyl group is introduced into the hexyl side chain to form this compound.

Related Oxidative Pathways Producing Hydroxylated Metabolites from Other Phthalate Diesters (e.g., DEHP to MEHHP)

The metabolic pathway of Di(2-ethylhexyl) phthalate (DEHP) is well-studied and serves as a relevant model for understanding the formation of hydroxylated phthalate metabolites. DEHP is first metabolized to its primary metabolite, Mono(2-ethylhexyl) phthalate (MEHP). researchgate.netresearchgate.netnih.gov MEHP then undergoes further oxidation to produce several secondary metabolites, including Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), also known as 5-OH-MEHP. researchgate.netnih.govnih.goviarc.fr This conversion is a critical step in the detoxification and elimination of DEHP. researchgate.net

The formation of MEHHP from MEHP is a key oxidative pathway. researchgate.netresearchgate.net Studies have shown that MEHHP, along with other oxidative metabolites like Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), are major urinary metabolites of DEHP in humans. nih.govnih.govsci-hub.se In fact, the urinary levels of these oxidative metabolites are often significantly higher than those of MEHP, making them important biomarkers for assessing DEHP exposure. nih.govnih.gov The metabolic pathway can be summarized as follows:

DEHP → MEHP → MEHHP researchgate.net

This process of side-chain hydroxylation is a common feature in the metabolism of various phthalates. mdpi.com

Role of Cytochrome P450 Enzymes in Hydroxylation

Cytochrome P450 (CYP450) enzymes are a superfamily of monooxygenases that play a crucial role in the Phase I metabolism of a wide range of xenobiotics, including phthalates. mdpi.commdpi.com These enzymes are primarily located in the liver and are responsible for catalyzing various oxidative reactions, such as hydroxylation. mdpi.commdpi.com

The hydroxylation of the alkyl side chain of phthalate monoesters is a key metabolic step mediated by CYP450 enzymes. researchgate.netmdpi.com For instance, the conversion of MEHP to MEHHP is a CYP-mediated process. researchgate.net While a broad range of P450 isozymes can be involved, some studies suggest the particular importance of the CYP1, CYP2, and CYP3 families in drug and xenobiotic metabolism. mdpi.com Specifically, CYP3A4 has been identified as being involved in the oxidative metabolism of pharmaceuticals and is inducible by xenobiotics like DEHP and MEHP. nih.gov The general mechanism involves the P450 enzyme forming a high-valent iron(IV)-oxo heme cation radical, which then transfers an oxygen atom to the substrate. mdpi.com This process converts a lipophilic phthalate monoester into a more water-soluble hydroxylated metabolite, preparing it for Phase II conjugation and subsequent excretion. nih.gov

Table 1: Key Enzymes and Metabolites in Phase I Metabolism of Phthalates

Parent Phthalate Primary Metabolite Key Oxidative Metabolite Enzyme Family
Di(2-ethylhexyl) phthalate (DEHP) Mono(2-ethylhexyl) phthalate (MEHP) Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) Cytochrome P450
Di(5-methylhexyl) phthalate (DMHP) Mono(5-methylhexyl) phthalate This compound Cytochrome P450 (presumed)

Phase II Biotransformation and Conjugation Mechanisms

Following Phase I oxidation, the resulting hydroxylated phthalate metabolites, such as this compound, undergo Phase II biotransformation. This phase involves conjugation reactions that further increase the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine. nih.gov

Glucuronidation of this compound

Glucuronidation is a major Phase II conjugation pathway for phthalate metabolites. mdpi.comnih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of the phthalate metabolite. mdpi.com The resulting glucuronide conjugate is biologically inactive and more readily excreted. mdpi.com

For hydroxylated metabolites like MEHHP, glucuronidation is a predominant metabolic fate. nih.gov Studies have shown that the glucuronide-bound conjugates of oxidative DEHP metabolites are the main form found in both urine and serum. nih.gov This indicates that after the initial hydroxylation by CYP450 enzymes, the resulting hydroxylated metabolite is efficiently conjugated with glucuronic acid. This pathway is crucial for the detoxification and excretion of long-chain phthalates. mdpi.com

Sulfation and Other Conjugation Pathways

Sulfation is another important Phase II conjugation reaction involved in the metabolism of xenobiotics. nih.govhyphadiscovery.com This process is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. nih.govhyphadiscovery.com The addition of a sulfonate group also increases the water solubility of the compound, aiding in its excretion. hyphadiscovery.com

While glucuronidation is the more extensively documented pathway for hydroxylated phthalate metabolites, sulfation can also occur. nih.gov Phthalate monoesters have been shown to inhibit human SULTs, suggesting that these enzymes can interact with phthalate metabolites. nih.gov For some compounds, sulfation serves as a significant detoxification pathway. hyphadiscovery.com However, for phthalate metabolites, it is generally considered a less predominant pathway compared to glucuronidation. nih.gov

Table 2: Phase II Conjugation Pathways for Hydroxylated Phthalate Metabolites

Conjugation Pathway Enzyme Family Key Function
Glucuronidation UDP-glucuronosyltransferases (UGTs) Increases water solubility and facilitates urinary excretion.
Sulfation Sulfotransferases (SULTs) Increases water solubility for elimination.

Toxicokinetic Studies on Metabolite Disposition in Experimental Animal Models

Toxicokinetic studies in experimental animal models are crucial for understanding the fate of xenobiotics in the body. For parent phthalates like Di(2-ethylhexyl) phthalate (DEHP), these studies elucidate the processes that lead to the formation and subsequent disposition of metabolites such as this compound (5OH-MEHP).

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Rodent Models

The ADME profile of DEHP, the precursor to 5OH-MEHP, has been extensively investigated in rodent models, primarily rats and mice.

Absorption: Following oral administration in rats, DEHP is rapidly hydrolyzed during and after absorption. nih.gov Studies estimate that a significant portion of an oral DEHP dose is hydrolyzed before its metabolites appear in plasma. nih.gov The primary metabolite of this initial hydrolysis is Mono(2-ethylhexyl) phthalate (MEHP), which is the direct precursor to 5OH-MEHP. researchgate.netresearchgate.net Therefore, systemic exposure is predominantly to MEHP and its subsequent oxidative metabolites rather than the parent DEHP compound. nih.gov

Distribution: Once absorbed, DEHP and its metabolites are distributed throughout the body. Animal studies indicate that the initial and highest concentrations are typically found in the liver, intestine, kidney, and adipose tissue. nih.govnih.gov The liver, being the primary site of metabolism, shows significant accumulation of DEHP and its metabolites, including the pathways leading to 5OH-MEHP, particularly under conditions of repeated exposure. nih.gov Transfer of DEHP and MEHP to nursing pups through mammary milk has also been documented in rats. nih.gov

Metabolism: The biotransformation of DEHP is a multi-step process.

Hydrolysis: DEHP is first hydrolyzed by non-specific esterases and lipases, primarily in the gut and liver, to form MEHP and 2-ethylhexanol. nih.govnih.gov

Oxidation: MEHP undergoes further metabolism, primarily through oxidation of its ethylhexyl side chain by Cytochrome P450 (CYP) enzymes. researchgate.net This oxidation is what yields a variety of secondary metabolites, including the focal compound this compound (5OH-MEHP), as well as mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP). researchgate.netnih.gov

Excretion: The elimination of DEHP metabolites in rodents occurs relatively quickly, with a half-life of less than 24 hours. researchgate.net Excretion happens primarily through urine and feces, with biliary secretion being a major contributor to the fecal elimination route. nih.gov

Summary of DEHP ADME Profile in Rodent Models

ParameterFinding in Rodent ModelsReference
Absorption Rapid hydrolysis to MEHP during and following absorption. Systemic circulation contains primarily MEHP and its metabolites. nih.gov
Distribution Highest concentrations found in the liver, intestine, kidney, and fat. nih.govnih.gov
Metabolism Two-step process: 1) Hydrolysis of DEHP to MEHP. 2) Oxidation of MEHP by CYP enzymes to form 5OH-MEHP and other metabolites. researchgate.netnih.gov
Excretion Primarily via urine and feces (through biliary secretion). Half-life is typically less than 24 hours. nih.govresearchgate.net

Biliary and Urinary Excretion Dynamics of this compound and Related Metabolites

In animal models, the excretion of DEHP metabolites is a comprehensive process involving both renal and hepatic pathways. The majority of absorbed DEHP is eliminated from the body as various metabolites in the urine and feces. nih.gov Biliary secretion into the intestines is the primary mechanism for fecal excretion. nih.gov

While MEHP is the initial hydrolysis product, it is the further oxidized metabolites, including 5OH-MEHP, that constitute the largest fraction of metabolites excreted in the urine. nih.gov Studies in rodents show that after an oral dose of DEHP, a complex profile of metabolites is found in the urine. These include 5OH-MEHP and other oxidized products like 5oxo-MEHP and carboxylated derivatives such as mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP). nih.govsci-hub.se The glucuronide-bound conjugates of these oxidative metabolites are the predominant forms found in urine, which facilitates their hydrophilic nature and subsequent renal clearance. nih.gov The kinetics of elimination in rats have been shown to be dose-dependent, with higher doses leading to decreased clearance and longer residence times, suggesting saturation of metabolic or excretory pathways. nih.gov

Induction of Metabolic Enzymes upon Repeated Exposure in Animal Studies

Repeated exposure to parent phthalates can induce the activity of various metabolic enzymes, potentially altering the biotransformation and toxicokinetics of the compound and its metabolites. Studies in animal models and related cell lines have identified several key enzymatic responses.

Cytochrome P450 (CYP) Enzymes: DEHP and its primary metabolite MEHP have been shown to induce CYP3A4, a key enzyme in drug metabolism. nih.gov This induction is mediated through the activation of the pregnane (B1235032) X receptor (PXR). nih.gov Research using a liver-derived rat cell line demonstrated that co-administration of DEHP and dexamethasone (B1670325) resulted in highly induced CYP3A4 protein expression, confirming a significant enzymatic response to phthalate exposure. nih.gov

Fatty Acid Metabolic Enzymes: In addition to classic detoxification enzymes, DEHP exposure has been found to up-regulate genes involved in fatty acid metabolism in cardiomyocytes. nih.gov These include enzymes such as ACSL1, ACAA2, and ACADL, suggesting that phthalate exposure can lead to broader metabolic remodeling within specific cell types. nih.gov

General Liver Enzymes: Exposure to phthalates like DEHP has been associated with increased levels of serum liver enzymes such as glutamic-oxaloacetic transaminase (GOT) and glutamic-pyruvic transaminase (GPT) in mice. mdpi.com Elevated levels of these enzymes are indicators of hepatic stress or damage and reflect a broad cellular response to xenobiotic exposure.

Comparative Biotransformation Across Different Animal Species

Significant species-specific differences exist in the biotransformation of DEHP, which impacts the formation rate and profile of metabolites like this compound. These differences are largely attributed to variations in the activity of key metabolic enzymes. researchgate.netnih.gov

Studies comparing rodents (mice, rats) and primates (marmosets) have revealed substantial variations. nih.govresearchgate.netnih.gov

Lipase (B570770)/Esterase Activity: The initial hydrolysis of DEHP to MEHP, catalyzed by lipases, shows the most prominent species differences. Lipase activity in the small intestines of mice is significantly higher than in rats or marmosets. researchgate.netnih.gov The Vmax/Km ratio (an index of enzyme efficiency) for DEHP hydrolase activity was found to be substantially lower in marmosets compared to rats and mice, indicating that primates metabolize DEHP to its active metabolite MEHP to a lesser degree than rodents. nih.govnih.gov

UDP-glucuronyltransferase (UGT) Activity: UGTs are responsible for conjugating metabolites to facilitate excretion. UGT activity for MEHP in liver microsomes was highest in mice, followed by rats and then marmosets, although these differences were less pronounced than those observed for lipase activity. researchgate.netnih.gov

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) Activity: These enzymes are involved in the further metabolism of the 2-ethylhexanol side chain cleaved from DEHP. ADH activity in the liver of marmosets was found to be greater than in rats or mice, while ALDH activity was higher in rats and marmosets than in mice. researchgate.netnih.gov

These enzymatic differences lead to distinct metabolic profiles. For example, the pathway from MEHP to mono(2-carboxymethyl-hexyl) phthalate (2cx-MMHP) appears to be a major route in mice, whereas the pathways leading to 5oxo-MEHP and 5cx-MEPP are more dominant in humans, highlighting the importance of considering species differences in risk assessment. researchgate.net

Comparison of DEHP-Metabolizing Enzyme Activity Across Species

EnzymeSpecies ComparisonReference
Lipase (DEHP → MEHP) Activity differs by 27- to 357-fold. Highest in mouse small intestine, lowest in marmoset lungs. Marmosets show significantly lower Vmax/Km ratio than rodents. nih.govresearchgate.netnih.gov
UDP-glucuronyltransferase (UGT) Activity for MEHP is highest in mice, followed by rats, then marmosets. Differences are marginal compared to lipase. researchgate.netnih.gov
Alcohol Dehydrogenase (ADH) Liver activity in marmosets is 1.6-3.9 times greater than in rats or mice. researchgate.netnih.gov
Aldehyde Dehydrogenase (ALDH) Activity is 2-14 times higher in rats and marmosets than in mice. researchgate.netnih.gov

Molecular and Cellular Research on Biological Interactions of Hydroxylated Phthalate Metabolites in Model Systems

Investigation of Receptor-Mediated Signaling Pathways

Hydroxylated phthalate (B1215562) metabolites, including 5-Hydroxy-5-methylhexyl Phthalate (a metabolite of Di(2-ethylhexyl) phthalate - DEHP), have been the subject of research to understand their interactions with cellular signaling pathways. These interactions are critical in elucidating the mechanisms behind their biological effects.

Recent studies have highlighted the role of the Aryl Hydrocarbon Receptor (AHR) pathway in mediating the effects of phthalate metabolites in uterine cells. The AHR is a ligand-activated transcription factor that regulates the expression of a variety of genes.

Research has demonstrated that mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) can promote the survival of uterine leiomyoma cells by activating the tryptophan-kynurenine-AHR pathway. nih.gov This activation leads to an increase in cellular tryptophan and kynurenine (B1673888) levels, with kynurenine being an endogenous ligand for the AHR. nih.gov The activation of the AHR by phthalates can contribute to cancer progression and may enhance chemoresistance. nih.gov Specifically, MEHHP has been shown to have significant effects on cell viability and apoptosis in primary leiomyoma and smooth muscle cells. nih.gov Phthalate-induced AHR activation can also trigger the epithelial-mesenchymal transition (EMT), a process that enhances the invasive and metastatic potential of cancer cells. nih.gov

Table 1: Effects of MEHHP on Uterine Leiomyoma Cells via AHR Pathway

Effect Mechanism Cellular Outcome Reference
Increased Cell SurvivalActivation of Tryptophan-Kynurenine-AHR PathwayPromotion of Leiomyoma Growth nih.gov
Decreased ApoptosisActivation of Tryptophan-Kynurenine-AHR PathwayPromotion of Leiomyoma Growth nih.gov
Increased Tryptophan and KynurenineInduction of Tryptophan Transporters and TDO2Enhanced AHR Ligand Availability nih.gov

Phthalate metabolites have been identified as modulators of various nuclear receptors, which are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules.

Studies have shown that certain phthalate esters and their metabolites can activate peroxisome proliferator-activated receptors (PPARs). nih.gov The activation of PPARs by phthalates suggests a hormone-like action. nih.gov In addition to PPARs, phthalates and their metabolites have been investigated for their potential to interact with other nuclear receptors, such as the pregnane (B1235032) X receptor (PXR), which plays a key role in xenobiotic metabolism. nih.gov The modulation of these nuclear receptors is a key mechanism through which phthalates can disrupt metabolic processes. nih.gov

Gene Expression and Transcriptomic Alterations in Cellular Models

Exposure to hydroxylated phthalate metabolites can lead to significant changes in gene expression, affecting various cellular functions. Transcriptomic analyses have been instrumental in identifying the genes and pathways targeted by these compounds.

The impact of phthalate metabolites on the expression of genes involved in steroidogenesis has been a focus of toxicological research. In vitro studies using fetal testicular organ cultures have provided valuable insights.

While some studies on phthalate mixtures have indicated a decrease in the expression of genes related to steroidogenesis in mouse antral follicles, research on specific metabolites in human tissues shows a more complex picture. nih.gov For instance, one study found that mono-(2-ethylhexyl) phthalate (MEHP) did not affect testosterone (B1683101) production in human fetal testis cultures but did reduce the mRNA expression of anti-Müllerian hormone (AMH), a crucial hormone in male sexual differentiation. nih.gov Conversely, in a mouse fetal testis organ culture model, DEHP exposure was found to affect testosterone synthesis by regulating the expression of genes involved in this process. jsu-mse.com Another study using a fetal testis organ culture model showed that MEHP could downregulate the expression of Hsd3β, a key enzyme in steroidogenesis. nih.gov

Table 2: Effects of Phthalate Metabolites on Steroidogenesis-Related Gene Expression

Phthalate/Metabolite Model System Effect on Gene Expression Outcome Reference
Phthalate MixtureMouse Antral FolliclesDecreased expression of steroidogenesis pathway genesAltered sex steroid levels nih.gov
MEHPHuman Fetal TestisReduced mRNA expression of anti-Müllerian hormone (AMH)Impaired germ cell development nih.gov
DEHPMouse Fetal TestisRegulation of genes involved in testosterone synthesisAltered testosterone synthesis jsu-mse.com
MEHPFetal Testis Organ CultureDownregulated expression of Hsd3βPotential disruption of Leydig cell function nih.gov

Phthalate metabolites can also influence the expression and activity of transport proteins and metabolic enzymes, thereby affecting cellular metabolism and homeostasis.

A study on primary mouse granulosa cells found that a mixture of monophthalate metabolites significantly increased the expression of lactate (B86563) dehydrogenase A (Ldha) and glucose transporter 1 (Glut1). nih.gov However, in the same study, mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) alone did not alter the expression of these genes. nih.gov In bacteria, specific transport systems, including ABC transporters and porins, are involved in the uptake of phthalate. nih.gov In plants, a wide array of metabolite and cofactor transporters are essential for the metabolic functions of peroxisomes, which can be affected by xenobiotics. frontiersin.org

Cellular Responses to Metabolite Exposure in Mechanistic Studies

Mechanistic studies have revealed a range of cellular responses to exposure to hydroxylated phthalate metabolites, providing a deeper understanding of their biological impact.

Exposure to phthalates has been linked to an enhanced inflammatory response and alterations in lipid metabolism. nih.gov In primary mouse granulosa cells, MEHHP exposure was shown to alter cellular energy metabolism, specifically by increasing the total ATP production rate after short-term exposure. nih.gov Furthermore, phthalates have been found to disrupt gap junctional intercellular communication (GJIC) in liver oval cells in a structure-dependent manner, which can interfere with tissue homeostasis. nih.gov

Table 3: Cellular Responses to Phthalate Metabolite Exposure

Cellular Response Model System Observed Effect Reference
Inflammation and Lipid MetabolismPregnant Women (Metabolomic study)Enhanced inflammatory response and altered lipid biogenesis nih.gov
Energy MetabolismPrimary Mouse Granulosa CellsIncreased total ATP production rate (short-term MEHHP exposure) nih.gov
Intercellular CommunicationLiver Oval CellsInhibition of Gap Junctional Intercellular Communication (GJIC) nih.gov

Impact on Cell Viability and Apoptosis in Primary Cell Cultures

The biological activity of this compound (OH-MEHP), a hydroxylated metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP), has been investigated in various primary cell culture systems to understand its impact on fundamental cellular processes like viability and programmed cell death (apoptosis).

In primary mouse granulosa cells, exposure to mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), another name for OH-MEHP, did not result in altered expression of antioxidant enzymes. nih.gov However, studies on broader phthalate metabolite mixtures have demonstrated significant effects. For instance, a mixture of phthalate metabolites was found to increase the expression of apoptosis regulators in cultured neonatal mouse ovaries. nih.gov In the same study, the parent phthalate mixture led to an increase in apoptosis staining, indicating a higher rate of cell death. nih.gov

Research on closely related phthalate metabolites further illuminates the potential effects on cell viability. Mono-(2-ethylhexyl) phthalate (MEHP), the primary and most studied metabolite of DEHP, has been shown to induce oxidative stress and inhibit the growth of mouse ovarian antral follicles in vitro. nih.gov MEHP exposure is also linked to an increased rate of apoptosis in cultured human and mouse fetal testes. nih.gov The parent compound, DEHP, has been observed to decrease the viability of spermatogonial cells and induce apoptosis. nih.gov The disruption of the balance between cell proliferation and apoptosis is a critical factor that can lead to impaired spermatogenesis. nih.gov

Studies using cell lines further support these findings. MEHP exposure reduced cell viability and triggered apoptosis in a dose-dependent manner in a mouse spermatogonia-derived cell line (GC-1). nih.gov Similarly, various phthalate esters have been shown to decrease the viability of human liver cancer cells (HepG2) in a time-dependent manner. nih.gov

The table below summarizes key findings on the impact of phthalate metabolites on apoptosis from various studies.

Compound/MixtureCell SystemObserved Effect on Apoptosis
Phthalate Metabolite MixtureNeonatal Mouse OvariesIncreased expression of apoptosis regulators
Phthalate Mixture (Parent)Neonatal Mouse OvariesIncreased apoptosis staining
MEHPCultured Human & Mouse Fetal TestesIncreased rate of apoptosis
MEHPGC-1 Cells (Spermatogonia-derived)Induced apoptosis in a dose-dependent manner
DEHPGC-2spd Cells (Spermatogonial)Induced significant apoptosis

Analysis of Cell Cycle Progression in Experimental Systems

The regulation of the cell cycle is a fundamental process for normal tissue development and function, and its disruption is a key mechanism of toxicity for many chemicals. Research indicates that phthalate metabolites can interfere with cell cycle progression in experimental systems.

A study using cultured neonatal mouse ovaries found that a mixture of phthalate metabolites significantly increased the expression of genes that regulate the cell cycle. nih.gov This suggests an interference with the normal checkpoints and progression of cell division. While this study looked at a mixture, research on individual metabolites provides more specific insights. For example, the related metabolite MEHP has been shown to cause cell cycle arrest at the G0/G1 phase in mouse spermatogonia-derived GC-1 cells. nih.gov This arrest was dose-dependent and accompanied by a decrease in the mRNA expression levels of key cell cycle proteins, including Cyclin D1 (Ccnd1), Cyclin-dependent kinase 4 (Cdk4), and Cyclin-dependent kinase 6 (Cdk6). nih.gov Other studies have noted that different phthalates can target different phases of the cell cycle, with some, like DBP, also targeting the G1 phase, while others, like Bisphenol A (BPA), have been reported to cause arrest at the G2/M checkpoint in granulosa cells. nih.gov

The table below details the effects of a key phthalate metabolite on cell cycle-related gene expression in an experimental cell system.

CompoundCell SystemGeneEffect
MEHPGC-1 CellsCdk4Decreased mRNA expression
MEHPGC-1 CellsCdk6Decreased mRNA expression
MEHPGC-1 CellsCcnd1Decreased mRNA expression
MEHPGC-1 CellsRb1Decreased mRNA expression

Advanced Computational and Modeling Approaches in Phthalate Metabolite Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolite Potency

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. mdpi.comnih.gov These models are instrumental in predicting the potency of untested chemicals, including phthalate (B1215562) metabolites, thereby reducing the need for extensive animal testing. nih.gov

The fundamental principle of QSAR is that the biological activity of a substance is a function of its molecular structure and physicochemical properties. For a phthalate metabolite like 5-Hydroxy-5-methylhexyl Phthalate, a QSAR model would be developed by:

Compiling a dataset: A dataset of structurally similar phthalate monoesters with experimentally determined potencies for a specific endpoint (e.g., receptor binding, reproductive toxicity) would be assembled.

Calculating Molecular Descriptors: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), quantum-chemical descriptors (e.g., electrostatic potential), and 3D-descriptors (related to the molecule's shape). mdpi.com

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that links a selection of these descriptors to the observed biological activity. nih.gov For instance, studies on phthalate esters have shown that electrostatic fields, potentially arising from the ester bonds, can be a significant contributor to their toxic effects. mdpi.com

Validation: The resulting model is rigorously validated to ensure its stability and predictive power using techniques like internal cross-validation (e.g., leave-one-out) and external validation with a separate test set of compounds. nih.govnih.gov

For this compound, the presence of the hydroxyl group (-OH) and the length of the alkyl chain are critical structural features that would be captured by molecular descriptors in a QSAR model. These features influence properties like hydrophobicity and the potential for hydrogen bonding, which in turn dictate the metabolite's potency and interaction with biological targets. Such models can serve as valuable screening tools to prioritize phthalates and their metabolites for further toxicological evaluation. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolite Disposition in Animal Models

Physiologically Based Pharmacokinetic (PBPK) models are mathematical representations of an organism, designed to simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical. nih.govnih.gov These models are particularly useful for understanding the disposition of phthalate metabolites like this compound in animal models, such as rats, which are frequently used in toxicological studies. researchgate.netmdpi.com

A PBPK model for DEHP and its metabolites in a rat would typically consist of several compartments representing key organs and tissues (e.g., liver, gut, blood, adipose tissue, gonads), connected by blood flow. nih.gov The model incorporates physiological parameters (e.g., organ volumes, blood flow rates) and chemical-specific parameters (e.g., partition coefficients, metabolic rate constants).

Research has led to the development of PBPK models for DEHP that explicitly include its major metabolites, such as the primary metabolite mono(2-ethylhexyl) phthalate (MEHP) and its subsequent oxidative metabolites, including this compound (MEHHP or 5OH-MEHP). researchgate.netnih.gov

Key features of these models in animal studies include:

Metabolic Pathways: The models incorporate the metabolic cascade from the parent compound DEHP to MEHP in the gut and liver, and further oxidation to MEHHP and other secondary metabolites. researchgate.net

Tissue Distribution: They simulate how MEHHP distributes among different tissues, which is crucial for predicting target organ concentrations and potential toxicity. Phthalates can exist in a highly bound form with plasma proteins, which affects their distribution. nih.gov

Excretion Routes: The models account for the elimination of metabolites, primarily through urinary excretion after processes like glucuronidation. nih.gov

These PBPK models, once validated against experimental data from animal studies (e.g., plasma and urine concentrations over time), can be used to predict internal dose metrics under various exposure scenarios. mdpi.comnih.gov Furthermore, through allometric scaling, data and models from animals can be extrapolated to predict human pharmacokinetics, aiding in human health risk assessment. nih.gov

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), like this compound, and a biological macromolecule, typically a protein receptor. nih.govfrontiersin.org These methods provide detailed insights into the binding mechanisms that can lead to endocrine disruption.

Studies have used these in silico approaches to investigate how DEHP and its major metabolites interact with nuclear receptors, such as the androgen receptor (AR). researchgate.net In one such study, Induced Fit Docking (IFD) was performed to analyze the binding of five major DEHP metabolites, including this compound (referred to as 5-OH-MEHP), into the ligand-binding pocket of the AR. researchgate.net

The key findings from such molecular docking simulations include:

Binding Affinity: The simulations calculate a binding energy or docking score, which estimates the strength of the interaction. The study on the androgen receptor found that DEHP metabolites could fit within the receptor's binding pocket. researchgate.net

Interacting Residues: The models identify the specific amino acid residues within the receptor that form interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi interactions) with the ligand. All DEHP metabolites, including this compound, were found to form a common hydrogen bond with the amino acid Arg-752 of the androgen receptor, an interaction also observed with the native ligand, testosterone (B1683101). researchgate.net

Conformational Changes: MD simulations can further reveal how the binding of the ligand affects the receptor's shape and dynamics over time, which is crucial for its activation or inhibition. nih.govresearchgate.net The binding of a xenobiotic like this compound can potentially lock the receptor in an active conformation, mimicking the natural hormone. nih.gov

Table 1: Molecular Docking Interaction Data for DEHP Metabolites with the Androgen Receptor (AR) Data sourced from studies on DEHP metabolite interactions with nuclear receptors. researchgate.net

CompoundCommon Interacting Residue (Hydrogen Bond)Binding Energy Similarity to TestosteroneInteracting Residue Overlap with Testosterone
This compound (5-OH-MEHP)Arg-752High91-100%
Mono-(2-ethylhexyl) phthalate (MEHP)Arg-752High91-100%
Mono-(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP)Arg-752High91-100%
Mono-(2-ethyl-5-carboxypentyl) phthalate (5-cx-MEPP)Arg-752High91-100%
Mono-[(2-carboxymethyl)hexyl] phthalate (2-cx-MMHP)Arg-752High91-100%

These computational approaches provide a structural basis for the endocrine-disrupting potential of this compound, suggesting it can interfere with normal hormone signaling pathways. researchgate.net

Environmental Transport and Fate Modeling of Hydroxylated Phthalates

Environmental transport and fate models are used to predict how chemicals move through and persist in different environmental compartments, such as air, water, soil, and sediment. nih.govdiva-portal.org For hydroxylated phthalate metabolites like this compound, these models are essential for estimating environmental concentrations and potential exposures.

While many environmental fate models have been developed for parent phthalate esters like DEHP, specific models for their hydroxylated metabolites are less common. nih.gov However, the principles of these models can be applied. Models like HYDRUS-1D, used for parent phthalates, simulate transport by accounting for processes like advection, dispersion, sorption to soil particles, and degradation. nih.gov

When considering a hydroxylated metabolite such as this compound, its physicochemical properties differ significantly from the parent DEHP:

Water Solubility: The presence of the hydroxyl group increases the water solubility of MEHHP compared to DEHP. This would lead to greater mobility in water and potentially faster leaching through soil into groundwater.

Sorption: Due to its increased polarity, MEHHP is expected to have a lower organic carbon-water (B12546825) partition coefficient (Koc) than DEHP. This means it will bind less strongly to organic matter in soil and sediment, further enhancing its mobility. nih.gov

Biodegradation: The breakdown of phthalates by microorganisms is a major route of environmental degradation. nih.gov While parent phthalates are biodegradable, their metabolites are also subject to further microbial degradation. Fate models must incorporate relevant degradation rates to accurately predict persistence.

Fugacity-based multimedia environmental fate models can also be used. diva-portal.org These models predict the partitioning of a chemical between air, water, soil, and biota based on its fugacity (a measure of its "escaping tendency" from a phase). By inputting the physicochemical properties of this compound, these models can estimate its distribution and persistence in the environment, helping to identify compartments where it may accumulate. diva-portal.org

Q & A

Q. Basic Research Focus

  • Storage : Store in sealed containers under ventilation (per JIS Z 7253:2019 standards) to prevent inhalation/contact .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats to avoid dermal absorption .
  • Waste Disposal : Dispose via approved hazardous waste facilities to prevent environmental contamination .

How can conflicting epidemiological findings on 5H5MHP toxicity be resolved?

Advanced Research Focus
Conflicting results (e.g., associations with metabolic disorders like type 2 diabetes vs. null findings) require:

  • Dose-Response Analysis : Stratify exposure levels to identify non-linear thresholds .
  • Confounding Adjustment : Control for covariates (e.g., diet, BMI) using multivariate regression or machine learning .
  • Biomarker Validation : Cross-validate urinary metabolites with serum measurements to reduce exposure misclassification .

What mechanistic approaches are suitable for studying 5H5MHP’s endocrine-disrupting effects?

Q. Advanced Research Focus

  • Transcriptomic Profiling : Use RNA-seq to identify dysregulated pathways (e.g., PPARγ or insulin signaling) in in vitro models .
  • Receptor Binding Assays : Apply competitive binding assays to assess affinity for nuclear receptors (e.g., estrogen receptor-α) .
  • Bioinformatics : Leverage KEGG pathway enrichment to map molecular interactions and prioritize targets .

How should cumulative risk assessments address co-exposure to multiple phthalates?

Q. Advanced Research Focus

  • Mixture Modeling : Use Bayesian hierarchical models to estimate additive/synergistic effects of 5H5MHP with other phthalates (e.g., DEHP, DBP) .
  • Toxic Equivalency Factors (TEFs) : Assign potency-weighted values based on comparative toxicity data .
  • Biomonitoring Integration : Combine urinary metabolite data with environmental exposure matrices (e.g., air, dust) .

What strategies improve reproducibility in 5H5MHP dosing for animal studies?

Q. Advanced Research Focus

  • Dose Standardization : Report administered doses in mg/kg/day with purity verification (e.g., ≥95% by HPLC) .
  • Missing Data Protocols : Contact study authors to obtain unreported variance metrics (e.g., standard deviations) for meta-analysis .
  • Route-Specific Pharmacokinetics : Compare oral gavage vs. dietary administration to account for bioavailability differences .

How can in silico models enhance 5H5MHP toxicity prediction?

Q. Advanced Research Focus

  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and molecular weight .
  • Molecular Dynamics Simulations : Simulate interactions with cellular targets (e.g., membrane receptors) to predict disruption mechanisms .
  • High-Throughput Screening (HTS) : Integrate ToxCast data to prioritize in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.